Flucarbazone

Descripción general

Descripción

Flucarbazone-sodium is a new herbicide that has been shown to exhibit high bioactivity at low concentrations. It is particularly effective in controlling unwanted vegetation in agricultural settings and has been the subject of various studies to understand its behavior in soil, its phytotoxicity, and its persistence . The compound's effectiveness is influenced by soil characteristics, such as organic carbon content, and environmental conditions, which can affect the degree of plant injury to sensitive crops in the year following its application .

Synthesis Analysis

The synthesis of flucarbazone-related compounds involves the preparation of thiosemicarbazones, which are characterized by the presence of a thiourea moiety. Several papers describe the synthesis of fluorinated thiosemicarbazones , thiosemicarbazones functionalized with furyl moieties , and nickel(II) complexes with p-fluorobenzaldehyde thiosemicarbazone derivatives . These syntheses typically involve the reaction of an aldehyde with thiosemicarbazide under controlled conditions. The resulting compounds are then characterized using various spectroscopic techniques, such as NMR and IR, and in some cases, X-ray crystallography .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are determined using X-ray diffraction techniques. For example, the structure of a nickel(II) complex derived from p-fluorobenzaldehyde thiosemicarbazone was found to have a square planar geometry, slightly twisted towards a tetrahedron . Similarly, the crystal structure of an N-substituted thiosemicarbazone was elucidated, revealing intermolecular interactions and the formation of supramolecular self-assemblies . These structural analyses provide insights into the molecular geometry and potential reactive sites of the compounds.

Chemical Reactions Analysis

The chemical reactivity of thiosemicarbazones is often studied in the context of their ability to form complexes with various metals. For instance, the reaction of p-fluorobenzaldehyde thiosemicarbazone with nickel acetate leads to the formation of a nickel complex with a square planar configuration . Additionally, thiosemicarbazones have been shown to act as chemosensors for anion recognition, with specific reactivity towards fluoride, cyanide, acetate, and dihydrogen phosphate anions .

Physical and Chemical Properties Analysis

The physical and chemical properties of flucarbazone and related compounds are characterized using a variety of techniques. Spectroscopic methods, such as UV/Vis, fluorescence, NMR, and IR, are commonly employed to study these properties . The stability constants for complex formation and the detection limits for anion sensing are determined from spectrophotometric titrations . Additionally, the phytotoxicity and persistence of flucarbazone in soil are assessed using bioassays, with the results indicating that the herbicide's behavior is influenced by soil organic carbon content and moisture levels .

Aplicaciones Científicas De Investigación

Phytotoxicity and Persistence in Soil

Flucarbazone-sodium, a new herbicide, shows high bioactivity at low concentrations. A study investigated its behavior in six Western Canadian soils. Oriental mustard was most inhibited by flucarbazone in soil, with phytotoxicity related to soil organic carbon content. Half-lives of flucarbazone in soil ranged from 6 to 110 days, correlated with soil organic carbon and moisture content, affecting plant injury risk in sensitive crops post-application (Eliason et al., 2004).

Mustard Root-Length Bioassay for Residue Detection

A mustard root-length bioassay was developed to detect soil residual flucarbazone. The bioassay, compared with chemical analysis, better predicted yield reduction in crops grown after flucarbazone application. This bioassay offers a simple research and testing tool for identifying plant injury due to residual herbicide (Szmigielski et al., 2008).

Absorption, Translocation, and Metabolism in Turfgrass

Flucarbazone-sodium's efficacy and physiological basis in bermudagrass, Kentucky bluegrass, and perennial ryegrass were studied. It significantly reduced perennial ryegrass shoot mass and showed differential metabolism in these grasses, suggesting its selective control mechanism (McCullough et al., 2014).

Determination in Wheat and Soils

A study developed a rapid method to analyze flucarbazone-sodium and its metabolite in wheat and soil, aiding in evaluating formation, stability, and toxicity. This research helps in setting residue limits and understanding the conversion of these compounds in soils (Xue et al., 2014).

Control Effect on Weeds in Wheat Fields

The control effect of 70% flucarbazone WDG on various weeds in spring wheat fields was studied, providing insights for its scientific and efficient use. The study showed significant control effects and safety for wheat when applied at specific growth stages (Zhao Bing-mei, 2013).

Potentiometric Sensors for Herbicide Assessment

Novel sensors based on molecularly imprinted polymers were developed for flucarbazone herbicide assessment. These sensors demonstrated remarkable response towards flucarbazone anions, suggesting their potential for direct measurement in soil samples sprayed with the herbicide (Kamel et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

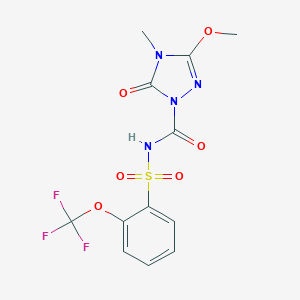

IUPAC Name |

3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O6S/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15/h3-6H,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINFBXXYGUODAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043979 | |

| Record name | Flucarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flucarbazone | |

CAS RN |

145026-88-6 | |

| Record name | Flucarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145026-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucarbazone [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145026886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Flucarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWW96W33R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

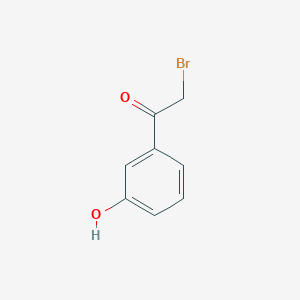

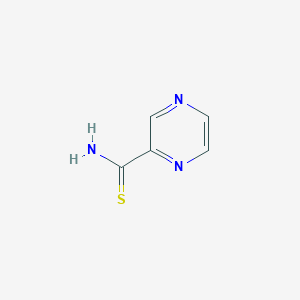

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

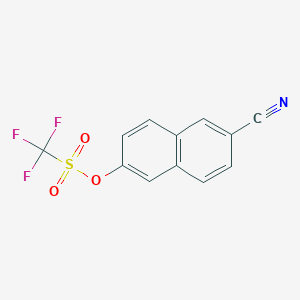

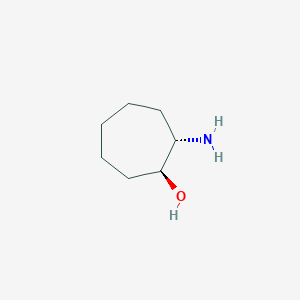

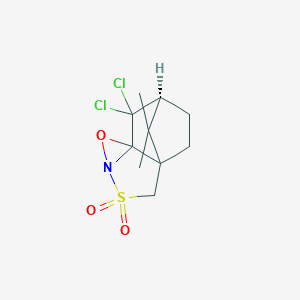

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)

![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)

![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)

![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)